molecular formula C11H19NO5 B11863935 3-Oxa-9-azaspiro[5.5]undecane oxalate

3-Oxa-9-azaspiro[5.5]undecane oxalate

Cat. No.: B11863935
M. Wt: 245.27 g/mol
InChI Key: CQTCZKODGPGCBV-UHFFFAOYSA-N
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Description

3-Oxa-9-azaspiro[5.5]undecane oxalate is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is known for its stability and rigidity, making it a valuable scaffold in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-9-azaspiro[5.5]undecane oxalate typically involves the Prins cyclization reaction. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction is favored due to its efficiency and ability to introduce diverse substituents, making it a potential candidate for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Oxa-9-azaspiro[5.5]undecane oxalate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 3-Oxa-9-azaspiro[5.5]undecane oxalate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxa-9-azaspiro[5.5]undecane oxalate stands out due to its oxalate group, which can influence its solubility, stability, and reactivity. This makes it particularly useful in applications requiring specific solubility and stability profiles .

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

3-oxa-9-azaspiro[5.5]undecane;oxalic acid

InChI

InChI=1S/C9H17NO.C2H2O4/c1-5-10-6-2-9(1)3-7-11-8-4-9;3-1(4)2(5)6/h10H,1-8H2;(H,3,4)(H,5,6)

InChI Key

CQTCZKODGPGCBV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCOCC2.C(=O)(C(=O)O)O

Origin of Product

United States

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